Bila 2157 BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILA 2157 BS is a potent and orally active renin inhibitor. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure. This compound has been developed as a therapeutic agent for the treatment of hypertension and congestive heart failure .
Preparation Methods
The synthesis of BILA 2157 BS involves a highly convergent and stereoselective approach. The process consists of 15 distinct chemical steps, starting from aminodiol 4 . The key step in the synthesis is the enantiospecific, enzyme-catalyzed hydrolysis of a substituted succinate diester to produce a homochiral succinic acid derivative with 98% enantiomeric excess . Recycling of the unwanted enantiomer is achieved through base-catalyzed racemization, leading to an efficient deracemization of the starting racemic diester . The entire sequence proceeds without chromatographic purifications and delivers the product with over 97% homogeneity .
Chemical Reactions Analysis
BILA 2157 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The enzyme-catalyzed hydrolysis of substituted succinate diester is a key step in its synthesis.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific enzymes for catalysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BILA 2157 BS has several scientific research applications, including:
Chemistry: It is used as a model compound for studying renin inhibitors and their synthesis.
Biology: The compound is used to study the renin-angiotensin system and its role in blood pressure regulation.
Industry: The compound’s synthesis and production methods are of interest for industrial-scale manufacturing of renin inhibitors.
Mechanism of Action
BILA 2157 BS exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I . By inhibiting renin, this compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a central role in blood pressure regulation .
Comparison with Similar Compounds
BILA 2157 BS is compared with other renin inhibitors such as aliskiren and remikiren. While all these compounds inhibit renin, this compound is unique due to its highly convergent and stereoselective synthesis, which avoids the use of expensive chiral auxiliaries and cryogenics . This makes this compound more amenable to large-scale production .
Similar compounds include:
Aliskiren: Another renin inhibitor used for treating hypertension.
Remikiren: A renin inhibitor with similar therapeutic applications.
This compound stands out due to its efficient synthesis and high enantiomeric purity .
Biological Activity
BILA 2157 BS is a synthetic compound recognized for its role as a potent and orally active renin inhibitor. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in managing hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking renin activity, this compound effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II—a potent vasoconstrictor. This mechanism results in lowered blood pressure and reduced strain on the cardiovascular system.
Key Mechanisms:
- Renin Inhibition : Directly inhibits renin, reducing angiotensin II formation.
- Vasodilation : Promotes vasodilation through decreased angiotensin II levels.
- Diuretic Effect : May enhance renal excretion of sodium and water, contributing to blood pressure reduction.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that enhance its efficacy as a therapeutic agent:
Property | Value |
---|---|
Oral Bioavailability | Up to 89% in cynomolgus monkeys |
Half-Life | Approximately 5 hours |
Metabolism | Primarily hepatic |
Excretion | Renal and fecal pathways |
These properties suggest that this compound can be effectively administered orally, making it a practical option for chronic management of hypertension.
Study Overview
Several studies have evaluated the biological activity of this compound in various animal models. Notably, a study conducted on cynomolgus monkeys demonstrated significant reductions in plasma renin activity (PRA) and angiotensin II levels after administration of this compound.
Key Findings:
- Reduction in Blood Pressure : A consistent decrease in systolic and diastolic blood pressure was observed post-treatment.
- Safety Profile : The compound was well-tolerated with minimal adverse effects reported during the trials.
Detailed Case Study
One significant study involved administering this compound to a group of hypertensive cynomolgus monkeys. The results indicated:
- Baseline PRA : Pre-treatment PRA levels were significantly elevated.
- Post-treatment Effects : After a single dose, PRA decreased by approximately 60%, and plasma angiotensin II levels fell by over 50% within hours .
This study underscores the compound's potential for rapid action in lowering blood pressure through its renin-inhibitory effects.
Properties
CAS No. |
160937-56-4 |
---|---|
Molecular Formula |
C39H62N6O5S |
Molecular Weight |
727.0 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33+,34+,37-/m1/s1 |
InChI Key |
RTFZIRGGIOYLOO-XNAGGRMISA-N |
SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
Key on ui other cas no. |
160937-56-4 |
Synonyms |
BILA 2157 BS BILA-2157 BS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.